molecular formula C12H12FN B13133299 1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine

1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine

Katalognummer: B13133299
Molekulargewicht: 189.23 g/mol
InChI-Schlüssel: CWIQDTBHIKLGAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine is an organic compound belonging to the class of aromatic amines. This compound is characterized by the presence of a fluorine atom on the naphthalene ring and a methyl group attached to the nitrogen atom. It is widely used in various fields such as medicinal chemistry, biology, and pharmacology.

Vorbereitungsmethoden

The synthesis of 1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoronaphthalene.

    Nitration: The 6-fluoronaphthalene undergoes nitration to form 6-fluoronitronaphthalene.

    Reduction: The nitro group is then reduced to an amine group, resulting in 6-fluoro-2-naphthylamine.

    Methylation: Finally, the amine group is methylated using methyl iodide or a similar methylating agent to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals.

    Biology: The compound is employed in the study of biological processes and pathways.

    Pharmacology: It serves as a reference standard in pharmacological research.

    Industry: The compound is used in the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of 1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(6-Fluoronaphthalen-2-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(6-Fluoronaphthalen-2-yl)methanamine: Lacks the methyl group on the nitrogen atom.

    1-(6-Fluoronaphthalen-2-yl)cyclopropan-1-amine: Contains a cyclopropane ring instead of a methyl group.

    6-Fluoronaphthalen-2-ylmethanol: Has a hydroxyl group instead of an amine group

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12FN

Molekulargewicht

189.23 g/mol

IUPAC-Name

1-(6-fluoronaphthalen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C12H12FN/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7,14H,8H2,1H3

InChI-Schlüssel

CWIQDTBHIKLGAB-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.